Benzenepropanoic acid, sodium salt (1:1)
Overview
Description
Benzenepropanoic acid, sodium salt (1:1) is a chemical compound with the molecular formula C9H10O2.Na. It is also known as sodium hydrocinnamate. This compound is a sodium salt derivative of benzenepropanoic acid, which is characterized by a benzene ring attached to a three-carbon propanoic acid chain. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenepropanoic acid, sodium salt (1:1) can be synthesized through the neutralization reaction of benzenepropanoic acid with sodium hydroxide. The reaction typically involves dissolving benzenepropanoic acid in water and then adding an equimolar amount of sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of benzenepropanoic acid, sodium salt (1:1) and water as a byproduct .
Industrial Production Methods
In industrial settings, the production of benzenepropanoic acid, sodium salt (1:1) often involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as filtration, crystallization, and drying to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzenepropanoic acid derivatives.
Reduction: It can be reduced to form benzenepropanoic acid.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Benzenepropanoic acid derivatives.
Reduction: Benzenepropanoic acid.
Substitution: Nitrated, sulfonated, or halogenated benzenepropanoic acid derivatives.
Scientific Research Applications
Benzenepropanoic acid, sodium salt (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of benzenepropanoic acid, sodium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid: The parent compound without the sodium salt.
Sodium benzoate: A sodium salt of benzoic acid, commonly used as a food preservative.
Sodium phenylacetate: A sodium salt of phenylacetic acid, used in the treatment of hyperammonemia
Uniqueness
Benzenepropanoic acid, sodium salt (1:1) is unique due to its specific chemical structure, which combines the properties of both benzenepropanoic acid and sodium ions. This combination imparts distinct solubility, reactivity, and biological activity compared to other similar compounds .
Properties
InChI |
InChI=1S/C9H10O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,10,11); | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZVQBRBQNOFSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)O.[Na] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114-84-1 | |
Record name | Benzenepropanoic acid, sodium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.